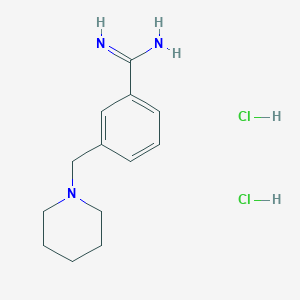

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

Description

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride is a synthetic organic compound characterized by a benzene ring core substituted with a piperidinylmethyl group and a carboximidamide moiety. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

3-(piperidin-1-ylmethyl)benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.2ClH/c14-13(15)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16;;/h4-6,9H,1-3,7-8,10H2,(H3,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBNEFLVVJZXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208849-38-0 | |

| Record name | 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-(chloromethyl)benzene-1-carboximidamide with piperidine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Chemical Reactions Analysis

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H17N2·2HCl

- Molecular Weight : 273.21 g/mol

- CAS Number : 863991-96-2

- IUPAC Name : 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride

The compound features a piperidine ring, which is a common motif in various pharmaceuticals, enhancing its biological activity.

Histamine H3 Receptor Antagonism

Research has indicated that compounds similar to 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide can act as antagonists for the histamine H3 receptor. These receptors are crucial in regulating neurotransmitter release and have implications for conditions such as:

- Excessive Daytime Sleepiness

- Narcolepsy

- Attention Deficit Hyperactivity Disorder (ADHD)

Studies have shown that histamine H3 antagonists promote wakefulness and cognitive function, making them potential candidates for treating sleep disorders and cognitive impairments .

Cancer Therapy

Recent advancements in drug design have identified piperidine derivatives as promising agents in cancer therapy. These compounds exhibit cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin . The structure–activity relationship (SAR) studies suggest that modifications to the piperidine structure can enhance its anticancer activity.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Piperidine derivatives have shown potential in targeting multiple pathways involved in neurodegeneration, including oxidative stress and inflammation. This multi-targeted approach may lead to new therapies for conditions such as Alzheimer’s disease .

Case Study 1: Histamine H3 Antagonist Development

A series of studies focused on developing high-affinity histamine H3 antagonists demonstrated the effectiveness of compounds structurally related to 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide. These compounds were subjected to rigorous preclinical profiling, leading to the identification of candidates suitable for clinical trials aimed at improving wakefulness and cognitive function .

Case Study 2: Anticancer Activity Evaluation

In a comparative study assessing various piperidine derivatives, researchers found that specific modifications led to enhanced cytotoxicity against cancer cell lines. The study utilized a three-component reaction strategy that yielded compounds with improved binding affinity to target proteins involved in cancer progression . This highlights the importance of structural optimization in drug development.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three closely related derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Morpholine vs. Piperidine : Replacing piperidine with morpholine introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This may alter solubility and pharmacokinetics .

- Hydroxypiperidine Derivative : The hydroxyl group on the piperidine ring enhances hydrophilicity and may improve metabolic stability or reduce toxicity .

Physicochemical Properties

Table 2: Physical Properties

Analysis:

- Melting Points : The benzylamine analog () has a documented melting point of 239–240°C, suggesting similar thermal stability for the target compound if crystallinity is comparable .

- Solubility : Dihydrochloride salts generally exhibit high aqueous solubility. The morpholine derivative’s polarity may further improve solubility in polar solvents .

Implications for Research and Development

- Drug Design : The carboximidamide group’s hydrogen-bonding capacity makes the target compound a candidate for enzyme inhibitors (e.g., serine proteases). Morpholine or hydroxypiperidine analogs could fine-tune selectivity and ADMET properties .

Biological Activity

3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H21Cl2N

- Molecular Weight : 290.232 g/mol

- CAS Number : Not specified in the sources

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of receptor antagonism and enzyme inhibition.

1. Receptor Antagonism

This compound has been studied for its potential as a selective antagonist for chemokine receptors, particularly CCR3. Research indicates that it can inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, which is crucial for managing allergic responses and asthma .

2. Enzyme Inhibition

The compound may also exhibit inhibitory effects on certain phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways. PDE inhibitors are being explored for their therapeutic potential in treating respiratory diseases and other inflammatory conditions .

Antitumor Activity

Recent studies have highlighted the antitumor properties of related compounds within the same chemical family. For instance, derivatives of 3-(piperidin-1-ylmethyl)benzene-1-carboximidamide have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antibacterial and Antifungal Properties

The compound has also been evaluated for antibacterial and antifungal activities. Some synthesized analogs demonstrated significant efficacy against pathogenic strains, suggesting a broad spectrum of antimicrobial action that warrants further investigation .

Case Study 1: CCR3 Antagonism

In a study focusing on the structure-activity relationship (SAR) of benzyl-piperidines, this compound was identified as a potent CCR3 antagonist. This property was linked to its ability to modulate eosinophil migration, thereby influencing allergic inflammation .

Case Study 2: Antitumor Efficacy

Another study synthesized several derivatives of this compound and assessed their cytotoxic effects on breast cancer cell lines. The findings indicated that certain modifications to the piperidine ring enhanced antitumor activity significantly compared to non-modified compounds .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of piperidine derivatives followed by carboximidamide formation. Key steps include:

- Use of reductive amination for introducing the piperidinylmethyl group.

- Hydrochloride salt formation via treatment with HCl in anhydrous conditions.

- Purification via recrystallization or column chromatography to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation by working in a fume hood with local exhaust ventilation .

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Monitor humidity to prevent hydrolysis .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column; validate with ≥3 solvent systems.

- Structural Confirmation : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HRMS).

- Salt Form Verification : Elemental analysis for chloride content and thermogravimetric analysis (TGA) .

Q. What statistical approaches are recommended for optimizing reaction conditions during synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error:

- Screening : Fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio).

- Optimization : Response Surface Methodology (RSM) with Central Composite Design (CCD) to maximize yield and purity .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to predict reaction pathways for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to model transition states and reaction energetics (e.g., Gibbs free energy barriers).

- Feedback Loops : Refine computational models using experimental kinetic data (e.g., Arrhenius plots) to improve predictive accuracy .

- Software : Gaussian, ORCA, or NWChem for simulations; Python-based scripts for data analysis .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in reactivity studies?

- Methodological Answer :

- Sensitivity Analysis : Test computational parameters (e.g., solvent models, basis sets) to identify discrepancies.

- Experimental Validation : Repeat assays under controlled conditions (e.g., inert atmosphere) to rule out side reactions.

- Cross-Validation : Compare results with analogous compounds (e.g., piperidine derivatives) to isolate structural or electronic effects .

Q. What advanced spectroscopic or chromatographic methods are required to elucidate interaction mechanisms with biological targets?

- Methodological Answer :

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for affinity measurements.

- Dynamic Interactions : Stopped-flow fluorescence spectroscopy or Cryo-Electron Microscopy (Cryo-EM) for real-time monitoring.

- Metabolite Profiling : LC-MS/MS with stable isotope labeling to track metabolic pathways .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.